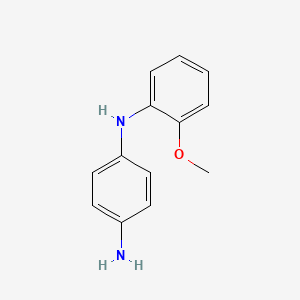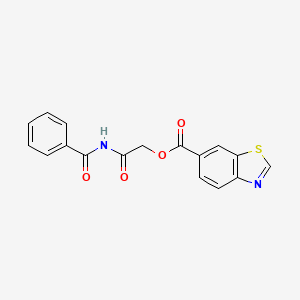![molecular formula C15H14F2N2S2 B1225534 1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea](/img/structure/B1225534.png)
1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea is a member of thioureas.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization: The synthesis of various thiourea derivatives, including ones with structural similarities to 1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea, has been explored. These derivatives are synthesized and characterized using techniques like GC–MS, elemental analyses, NMR, and FTIR spectroscopy. The crystal structures are determined by X-ray diffraction, revealing intricate details about molecular conformations and bonding arrangements (Saeed, Erben, Abbas, & Flörke, 2010).
- Vibrational Properties and Quantum Chemical Calculations: Studies include investigations into the vibrational properties of thiourea derivatives, using techniques like FTIR and FT-Raman spectroscopy. Quantum chemical calculations are employed to understand the molecular interactions and stability (Saeed et al., 2015).
Molecular Dynamics and Computational Studies
- Molecular Dynamics Investigation: The stability and interactions of thiourea derivatives are analyzed using molecular dynamics simulations and computational methods. This includes studying charge transfer, bond dissociation energies, and reactive centers, contributing to a deeper understanding of the molecular behavior of such compounds (Mary et al., 2016).
Biological Activity and Potential Applications
- Enzyme Inhibition and Mercury Sensing: Certain thiourea derivatives exhibit significant enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase. Some compounds also demonstrate potential as sensing probes for detecting toxic metals like mercury, indicating their utility in biochemical and environmental applications (Rahman et al., 2021).
- DNA-Binding Studies and Biological Activities: Studies on nitrosubstituted acyl thioureas reveal their interaction with DNA and potential anti-cancer properties, alongside antioxidant, cytotoxic, antibacterial, and antifungal activities. These findings suggest the relevance of thiourea derivatives in pharmacological research (Tahir et al., 2015).
Catalysis and Chemical Reactions
- Use in Catalysis: Thiourea derivatives, including those structurally similar to 1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea, find application in catalysis, facilitating various chemical reactions. This includes their role in the synthesis of symmetrical trisubstituted methanes and other complex organic compounds (Gogoi, Basumatary, & Bez, 2022).
Novel Synthesis Methods
- Microwave Irradiation Technique: Innovative methods such as microwave irradiation techniques have been applied in the synthesis of thiourea derivatives, enhancing efficiency and yield. This indicates the evolution of synthesis methodologies for these compounds (Ahyak et al., 2016).
properties
Product Name |
1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea |
|---|---|
Molecular Formula |
C15H14F2N2S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-benzyl-3-[4-(difluoromethylsulfanyl)phenyl]thiourea |
InChI |
InChI=1S/C15H14F2N2S2/c16-14(17)21-13-8-6-12(7-9-13)19-15(20)18-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H2,18,19,20) |
InChI Key |
VGWWZMKRAPIHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)SC(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



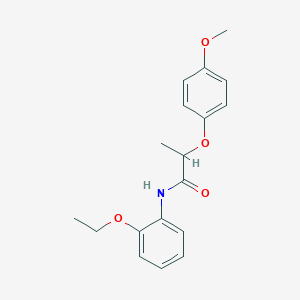
![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)
![2-[1-[[[(4-Methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]-3-oxo-2-piperazinyl]acetic acid propan-2-yl ester](/img/structure/B1225453.png)
![2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1225455.png)
![5-Bromo-2-[[2-(4-tert-butylphenoxy)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1225457.png)
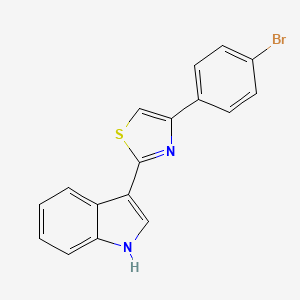
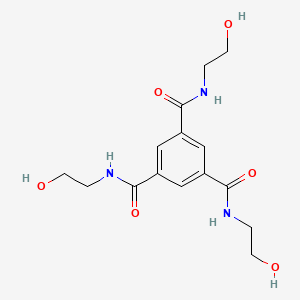
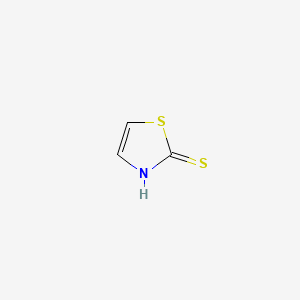
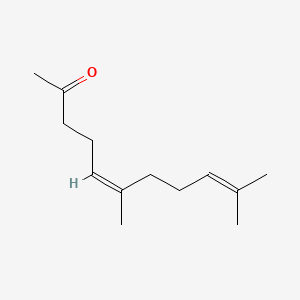
![N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1225465.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide](/img/structure/B1225467.png)
![3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225474.png)
